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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and
genetic analysis of phenylserine aldolase (PSA) from Pseudomonas putida strain 24-1. This
pyridoxal 5'-phosphate (PLP) dependent enzyme plays a crucial role in the catabolism of L-
threo-3-phenylserine and holds potential for biocatalytic applications in the synthesis of 3-
hydroxy-a-amino acids, key intermediates in the manufacturing of various pharmaceuticals.

Executive Summary

A novel, inducible phenylserine aldolase was discovered in Pseudomonas putida 24-1, a soil
bacterium capable of utilizing L-threo-3-phenylserine as its sole carbon and nitrogen source.
[1] The enzyme was purified to homogeneity, revealing its hexameric structure and
dependence on PLP as a cofactor.[1] Detailed kinetic analysis demonstrated its specificity for
the L-form of phenylserine isomers and its ability to catalyze both aldol cleavage and
condensation reactions.[1][2] The gene encoding this enzyme was subsequently cloned,
sequenced, and successfully overexpressed in Escherichia coli, facilitating further
characterization and site-directed mutagenesis studies that identified an essential active-site
lysine residue.[2] This guide consolidates the key findings, experimental protocols, and
biochemical data related to this significant enzyme discovery.

Enzyme Characteristics and Kinetic Properties
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The phenylserine aldolase from P. putida 24-1 exhibits distinct biochemical and physical
properties. It is a hexamer composed of identical subunits, with an apparent subunit molecular
mass of 38 kDa.[1][2] The enzyme contains approximately 0.7 mol of pyridoxal 5'-phosphate
(PLP) per mole of subunit and displays characteristic absorption maxima at 280 nm and 420
nm, the latter being indicative of the PLP-lysine Schiff base linkage.[1][2]

Physicochemical Properties

Property Value Reference
Enzyme Commission Number EC 4.1.2.26 [1112]
Native Molecular Mass ~210 kDa (Gel Filtration) [1]

Subunit Molecular Mass 38 kDa (SDS-PAGE) [11[2]
Quaternary Structure Hexamer [1][2]
Cofactor Pyridoxal 5'-phosphate (PLP) [1][2]
Optimal pH (Cleavage) ~8.5 [1112]
Optimal pH (Synthesis) 7.5 [11[2]
Absorption Maxima 280 nm, 420 nm [1][2]

Substrate Specificity and Kinetic Parameters

The enzyme demonstrates a preference for L-threo-3-phenylserine but also acts on other
related substrates. The D-enantiomers of phenylserine are not substrates for this enzyme.[1]

Substrate Km (mM) Reference
L-threo-3-phenylserine 1.3 [1112]
L-erythro-3-phenylserine 4.6 [1][2]
L-threonine 29 [1112]
L-allo-threonine 22 [11[2]

Purification of Phenylserine Aldolase
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The enzyme was purified 440-fold from a crude extract of P. putida 24-1 with a final yield of
10%.[1] The purification protocol involved a series of chromatographic steps.

o Total Specific
Purification . Total o ) Fold
Protein o Activity Yield (%) o
Step Activity (U) Purification
(mg) (Uimg)
Crude Extract 2,400 120 0.05 100 1
DEAE-
300 90 0.3 75 6
Toyopearl
Butyl-
60 54 0.9 45 18
Toyopearl
Phenyl-
18 36 2.0 30 40
Toyopearl
Superdex
5.5 12 22.0 10 440
200

Data adapted from Misono et al., 2005.[1]

Experimental Protocols

This section details the methodologies employed for the cultivation of the microorganism,
purification of the enzyme, and subsequent characterization and genetic analysis.

Bacterial Cultivation and Enzyme Induction

Pseudomonas putida 24-1 was cultivated in a medium containing 0.2% L-threo-3-
phenylserine as the inducer, along with other essential salts and nutrients. The culture was
incubated at 30°C for 24 hours with vigorous shaking.

Enzyme Purification Workflow
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Caption: Workflow for the purification of phenylserine aldolase.
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Enzyme Activity Assay (Retro-Aldol Reaction)

The standard assay for phenylserine aldolase activity measures the cleavage of L-threo-3-
phenylserine to benzaldehyde and glycine. The formation of benzaldehyde is monitored
spectrophotometrically by the increase in absorbance at 279 nm.

o Reaction Mixture: Prepare a 1 ml reaction mixture containing 100 umol of Tris-HCI buffer (pH

8.5), 2 umol of L-threo-3-phenylserine, 0.1 umol of PLP, and the enzyme solution.

e |ncubation: Incubate the mixture at 30°C.

o Measurement: Record the increase in absorbance at 279 nm. An extinction coefficient of 1.4

mM~-icm~1 for benzaldehyde is used for calculation.

o Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that
catalyzes the formation of 1 umol of benzaldehyde per minute under these conditions.

Gene Cloning and Expression

The structural gene for phenylserine aldolase was isolated from P. putida genomic DNA.

Cloning Expression

Ligation into
puUC19 Vector into E. coli

Sphl
Digestion

Click to download full resolution via product page
Caption: Cloning and expression of the phenylserine aldolase gene.

The gene consists of an open reading frame of 1,074 nucleotides, encoding a protein of 357
amino acids with a calculated molecular mass of 37.4 kDa.[1][2]

Catalytic Mechanism and Active Site

Phenylserine aldolase, like other PLP-dependent enzymes, utilizes the cofactor to facilitate
the Ca-Cp bond cleavage. The reaction proceeds through the formation of a Schiff base
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between the amino group of the substrate and the aldehyde group of PLP. Site-directed
mutagenesis experiments have been crucial in elucidating the active site.

Caption: Proposed catalytic cycle of phenylserine aldolase.

Replacement of Lysine-213 with Glutamine (K213Q) resulted in a complete loss of enzyme
activity and the disappearance of the 420 nm absorption peak, confirming that K213 is the
essential residue that forms the Schiff base with PLP.[2]

Conclusion and Future Outlook

The discovery and comprehensive characterization of phenylserine aldolase from
Pseudomonas putida 24-1 have provided a valuable biocatalyst for the stereoselective
synthesis of important pharmaceutical precursors. The successful cloning and overexpression
of the gene in E. coli pave the way for large-scale production and protein engineering efforts.
Future research may focus on expanding the substrate scope, improving the stereoselectivity,
and enhancing the stability of the enzyme through rational design and directed evolution to
meet the demands of industrial-scale biocatalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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